molecular formula C11H15NO2 B8367225 (+)-4-(2-Methylbutyl)-nitrobenzene

(+)-4-(2-Methylbutyl)-nitrobenzene

Cat. No. B8367225
M. Wt: 193.24 g/mol
InChI Key: UXWSQSUEIJOVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-4-(2-Methylbutyl)-nitrobenzene is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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properties

Product Name

(+)-4-(2-Methylbutyl)-nitrobenzene

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-(2-methylbutyl)-4-nitrobenzene

InChI

InChI=1S/C11H15NO2/c1-3-9(2)8-10-4-6-11(7-5-10)12(13)14/h4-7,9H,3,8H2,1-2H3

InChI Key

UXWSQSUEIJOVEB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

(+)-2-Methylbutylbenzene, prepared according to the procedure of Example 2, (0.75 mol, 111.0 gm) was added to 200 ml glacial acetic acid. This solution was added dropwise to a mixture of 420 ml 90% fuming nitric acid and 180 ml glacial acetic acid, which had been cooled at -20° C. Maintaining that temperature, the mixture was stirred for one hour and then poured into 2.5 l of ice water. The reaction products were extracted with 2-500 ml portions of petroleum ether (30°-60° C.) and the combined extracts were successively washed with water (2-100 ml portions); 5% sodium hydroxide (2-100 ml portions), 10% sodium hydroxide (2-100 ml portions); and water (3-100 ml portions). The extract was dried over anhydrous calcium sulfate, the solvent was removed under reduced pressure and the resultant light yellow oil fractionated under reduced pressure. The fraction boiling at 158°-160° C. (14 mm Hg) was collected, giving a 38% yield of the product. The structure was confirmed by NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
38%

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